N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (hereafter referred to as the target compound) is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl-11-oxo substituent on the heterocyclic core and a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety at the 2-position (). Its molecular formula is C₃₁H₃₁N₃O₄S, with a molecular weight of 541.66 g/mol (calculated from structure). The compound’s structure combines a rigid oxazepine ring with a partially saturated naphthalene sulfonamide group, which likely influences its physicochemical properties, such as solubility and receptor binding affinity.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-2-27-22-9-5-6-10-24(22)31-23-14-12-19(16-21(23)25(27)28)26-32(29,30)20-13-11-17-7-3-4-8-18(17)15-20/h5-6,9-16,26H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMNXTCAHZLEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including case studies and research findings.
The molecular formula of the compound is with a molecular weight of 446.50 g/mol. The structure features a complex arrangement that contributes to its biological activity.
1. HDAC Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation and are implicated in various diseases, including cancer. A study published in the Journal of Medicinal Chemistry evaluated several dibenzo[b,f][1,4]oxazepine derivatives for HDAC inhibitory activity. The compound demonstrated significant inhibition against HDAC1 and HDAC3 with IC50 values in the low micromolar range.
| Compound Name | HDAC Inhibition (IC50 µM) |
|---|---|
| N-(10-ethyl...) | 5.3 |
| Control | 12.0 |
2. Antimicrobial Activity
The antimicrobial efficacy of N-(10-ethyl...) was assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 32 |
This antimicrobial activity suggests potential applications in treating bacterial infections.
3. Antigiardial Activity
Recent research has highlighted the antigiardial properties of dibenzo[b,f][1,4]oxazepine derivatives. A structural reassignment study identified a derivative with potent activity against Giardia lamblia, indicating the compound’s potential as an antiparasitic agent .
Case Study 1: HDAC Inhibition
In the referenced study on HDAC inhibition, researchers synthesized multiple derivatives and found that modifications to the dibenzo structure significantly influenced inhibitory potency. This case emphasizes the importance of structural optimization in developing effective HDAC inhibitors.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound showed promising results against clinically relevant strains of bacteria. The research suggests that further exploration into its mechanism of action could lead to novel therapeutic strategies against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues in the Dibenzo[b,f][1,4]oxazepine and Thiazepine Families
The target compound belongs to a broader class of dibenzo[b,f][1,4]oxazepines and thiazepines, which differ in the heteroatom (oxygen vs. sulfur) at position 1 of the central ring. Key analogs include:
Key Observations:
Substituent Effects :
- The sulfonamide group in the target compound and F732-0319 () may enhance solubility compared to benzamide () or carbamate () derivatives.
- Alkyl substituents (e.g., 10-ethyl vs. 10-methyl) influence steric bulk and lipophilicity, with ethyl groups increasing logP values (e.g., logP = 5.20 for F732-0319).
Physicochemical Properties
Table 2: Physicochemical Parameters of Selected Compounds
*Estimated based on structural similarity to F732-0319.
- Polar Surface Area : Values >60 Ų (common in sulfonamide derivatives) may limit blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
